![molecular formula C16H21N3OS B1201719 2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone](/img/structure/B1201719.png)
2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone
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Overview
Description
2-[2-(ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Biological Activities
- The compound 2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone and its derivatives have been synthesized and evaluated for their biological activities. Compounds in this category have shown potential as immunosuppressors and immunostimulators, indicating a significant role in modulating immune responses. Additionally, some derivatives have demonstrated potent inhibition of nitric oxide generation and cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I., 2011).
Anticancer Potential
- Research on benzimidazole derivatives, including the mentioned compound, has shown promise in the development of anticancer agents. Notably, some synthesized compounds have exhibited significant growth inhibition against a variety of human cancer cell lines, suggesting their potential utility in cancer treatment (Rashid, M., Husain, A., Shaharyar, M., & Sarafroz, M., 2014).
Antiviral Applications
- The structure of 2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone has been used in the synthesis of derivatives with potential anti-HIV activity. These compounds are being explored as non-nucleoside reverse transcriptase inhibitors, contributing to the development of new treatments for HIV (Al-Masoudi, N., Al-Soud, Y., De Clercq, E., & Pannecouque, C., 2007).
Fungicidal Activity
- The benzimidazole derivatives, including the specific compound mentioned, have been used in the synthesis of transition metal complexes which exhibit fungicidal activity. This showcases their potential use in agricultural and pharmaceutical industries for controlling fungal infections (Mohapatra, R., Dash, M., Mishra, U., Mahapatra, A., & Dash, D. C., 2014).
Spectrometric Analysis
- The behavior of 2-benzimidazolylsulphanyl ethanones in electrospray conditions has been studied, highlighting their distinct behavior compared to other compounds. This research contributes to the understanding of the chemical properties and potential applications of these compounds in analytical chemistry (Vogliardi, S., Anichina, K., Stoyanova, R., & Traldi, P., 2005).
Extraction and Determination of Metals
- Benzimidazole derivatives have been utilized for the spectrophotometric determination of metals like Cobalt (II). This application is significant in environmental and analytical chemistry for the detection and measurement of trace metal ions (Syamasundar, K., Chari, M., & Shobha, D., 2006).
properties
Product Name |
2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone |
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Molecular Formula |
C16H21N3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C16H21N3OS/c1-2-21-16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI Key |
CVCVTBPAWRMOHF-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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